molecular formula C9H15ClN2 B12841047 1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride

1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride

Katalognummer: B12841047
Molekulargewicht: 186.68 g/mol
InChI-Schlüssel: ARIPUJRZADYYDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride typically involves the reaction of 6-methylpyridine with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride is unique due to its specific structural features and chemical properties.

Eigenschaften

Molekularformel

C9H15ClN2

Molekulargewicht

186.68 g/mol

IUPAC-Name

1-(6-methylpyridin-2-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-7(10)6-9-5-3-4-8(2)11-9;/h3-5,7H,6,10H2,1-2H3;1H

InChI-Schlüssel

ARIPUJRZADYYDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CC(C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.